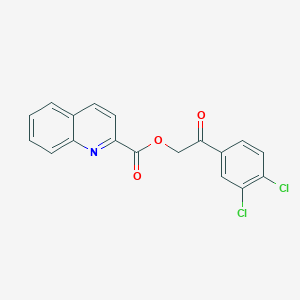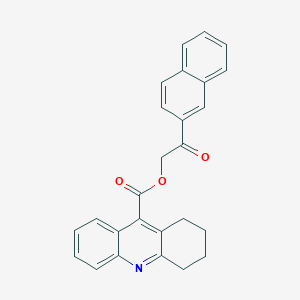![molecular formula C33H44N2 B288898 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide](/img/structure/B288898.png)
4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of diisopropyl groups and tert-butylphenyl groups attached to a benzamidine core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromo-4-tert-butylphenylamine and diisopropylamine.
Formation of Benzamidine Core: The benzamidine core is formed through a series of reactions, including nucleophilic substitution and condensation reactions.
Introduction of Diisopropyl Groups: Diisopropyl groups are introduced via alkylation reactions using diisopropylamine under controlled conditions.
Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to desired therapeutic or chemical outcomes. The specific pathways and targets depend on the context of its application, whether in catalysis, drug development, or material science.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Diisopropyl-2,6-dimethylbenzamidine: Similar structure but with dimethyl groups instead of tert-butylphenyl groups.
N1,N2-Diisopropyl-2,6-dichlorobenzamidine: Contains dichloro groups, offering different reactivity and applications.
N1,N2-Diisopropyl-2,6-diphenylbenzamidine: Features diphenyl groups, providing distinct chemical and physical properties.
Uniqueness
4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide stands out due to its bulky tert-butylphenyl groups, which can influence its steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C33H44N2 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2,6-bis(4-tert-butylphenyl)-N,N//'-di(propan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C33H44N2/c1-22(2)34-31(35-23(3)4)30-28(24-14-18-26(19-15-24)32(5,6)7)12-11-13-29(30)25-16-20-27(21-17-25)33(8,9)10/h11-23H,1-10H3,(H,34,35) |
InChI Key |
RTBKKFFAALMENS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Isomeric SMILES |
CC(C)N/C(=N/C(C)C)/C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B288816.png)
![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)



![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)

